molecular formula C19H18ClN3O6S B565895 2-Hydroxy-3-oxo-Rivaroxaban CAS No. 1160169-99-2

2-Hydroxy-3-oxo-Rivaroxaban

Numéro de catalogue B565895
Numéro CAS: 1160169-99-2
Poids moléculaire: 451.878
Clé InChI: QKCBGSBQSJXLBO-FVRDMJKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban . Rivaroxaban is an antithrombotic agent and a highly potent and selective, direct FXa inhibitor .


Synthesis Analysis

The synthesis of Rivaroxaban has been reported in several studies . The process involves the reaction of certain compounds in the presence of a base and a solvent to form Rivaroxaban . An efficient and high yielding process for the production of impurity-free Rivaroxaban using an alternate synthon has also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban have been described in several studies . These reactions involve the condensation of certain compounds in the presence of a base and a solvent .

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Rivaroxaban, an oral, direct factor Xa inhibitor, is metabolized through various pathways, including hydroxylation at the morpholinone moiety and oxidation. These processes lead to the formation of several metabolites, including 2-Hydroxy-3-oxo-Rivaroxaban. The metabolism of Rivaroxaban has been extensively studied in liver microsomes and hepatocytes of rats, dogs, and humans, revealing no significant species differences in metabolic pathways. Oxidative degradation of the morpholinone moiety is the major metabolic pathway, alongside hydrolysis of the central amide bond and lactam amide bond in the morpholinone ring. These findings provide crucial insights into the drug's biotransformation and support its safety and efficacy profiles across different species (Lang, Freudenberger, & Weinz, 2009). Additionally, the study on the metabolism and excretion of Rivaroxaban in rats, dogs, and humans highlighted the rapid excretion of Rivaroxaban and its metabolites, with urinary and fecal/biliary routes playing significant roles in the elimination process (Weinz, Schwarz, Kubitza, Mueck, & Lang, 2009).

Analytical Quantification

The development of spectrophotometric methods for the quantification of Rivaroxaban in raw and tablet dosage forms underscores the importance of accurate measurement techniques for this anticoagulant. These methods facilitate the reliable assessment of Rivaroxaban's presence and concentration in pharmaceutical preparations, ensuring dosage accuracy and therapeutic efficacy (Seshamamba & Sekaran, 2017).

Mécanisme D'action

Target of Action

2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban , which is a direct Factor Xa inhibitor . Factor Xa plays a central role in the cascade of blood coagulation . It is involved in both the intrinsic and extrinsic pathways of blood coagulation .

Mode of Action

Rivaroxaban, and by extension 2-Hydroxy-3-oxo-Rivaroxaban, competitively inhibits free and clot-bound Factor Xa . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa), which is a serine protease required to activate fibrinogen to fibrin, completing the clotting process .

Biochemical Pathways

The inhibition of Factor Xa by Rivaroxaban disrupts the coagulation cascade, preventing the formation of thrombin and the development of thrombi . This affects both the intrinsic and extrinsic pathways of blood coagulation .

Pharmacokinetics

Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Estimated glomerular filtration rate (eGFR) was identified as a major covariate for apparent clearance .

Result of Action

The result of Rivaroxaban’s action is a pharmacodynamic effect that is closely correlated with its plasma concentration . The inhibition of Factor Xa activity can be described by an Emax model, and prothrombin time prolongation by a linear model . This leads to a reduction in clot formation and a lower risk of thromboembolic events .

Action Environment

The action of Rivaroxaban can be influenced by several environmental factors. For instance, food intake can increase the bioavailability of the 15 mg and 20 mg tablets .

Safety and Hazards

According to the safety data sheet, Rivaroxaban is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

The future prospects of Rivaroxaban, the parent compound of 2-Hydroxy-3-oxo-Rivaroxaban, include its use across several thromboembolic indications . The development of new synthesis methods could also lead to improved production of Rivaroxaban .

Propriétés

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)16(24)21-9-13-10-23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-18(26)17(22)25/h1-6,13,18,26H,7-10H2,(H,21,24)/t13-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCBGSBQSJXLBO-FVRDMJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(C(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-oxo-Rivaroxaban

CAS RN

1160169-99-2
Record name 2-Hydroxy-3-oxo-rivaroxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-3-OXO-RIVAROXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4QDF89KR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.